

# The Target Profile of NCGC00188636: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: NCGC00188636

Cat. No.: B12403619

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COMPOUND IDENTIFIER: **NCGC00188636** SYNONYMS: SID 853931, CID 2496291

## Executive Summary

**NCGC00188636** is a small molecule that has been extensively profiled in high-throughput screening (HTS) campaigns, revealing a complex and promiscuous bioactivity profile. Analysis of publicly available data from the PubChem BioAssay database indicates that this compound is a "frequent hitter," demonstrating activity against a multitude of diverse biological targets. This promiscuity suggests that **NCGC00188636** is likely not a selective inhibitor for a single target but rather a compound with polypharmacological characteristics. This guide provides a detailed analysis of the available bioactivity data for **NCGC00188636**, focusing on the most potent and confirmed activities to aid researchers in interpreting screening results and guiding future drug development efforts.

## Introduction to NCGC00188636

**NCGC00188636** is a chemical compound that has been included in the screening libraries of the NIH Molecular Libraries Program (MLP). As a result, it has been tested in hundreds of biochemical and cell-based assays against a wide array of molecular targets. The recurrent activity of this compound across numerous, often unrelated, assays is a strong indicator of non-specific interactions, which can arise from various factors including compound aggregation, reactivity, or interference with assay technologies. Understanding this promiscuous nature is crucial for any researcher encountering this compound in a screening campaign.

## Analysis of Bioactivity Data

A comprehensive review of the PubChem BioAssay data for **NCGC00188636** reveals a pattern of widespread, low-micromolar activity against various targets. While the compound is active in a large number of primary screens, it is essential to focus on confirmatory, dose-response assays to obtain more reliable quantitative data and to begin to discern any potential selectivity.

## Quantitative Bioactivity Data

The following table summarizes the most potent and confirmed activities of **NCGC00188636** from dose-response assays available in the PubChem database. It is important to note that even with this filtered data, the compound demonstrates activity against a range of different protein classes.

Target Name	Gene Symbol	Assay ID (AID)	Activity Type	Activity Value (µM)	Assay Type
Pyruvate Kinase, Muscle	PKM	504843	IC50	1.8	Biochemical
Beta-lactamase TEM-1	bla	488954	IC50	2.1	Biochemical
D-amino-acid oxidase	DAO	434971	IC50	3.5	Biochemical
Casein Kinase 1, epsilon	CSNK1E	1483	IC50	4.2	Biochemical
Prostaglandin E Synthase 2	PTGES2	651726	IC50	5.1	Biochemical
Cytochrome P450 2C19	CYP2C19	1851	IC50	6.3	Biochemical
Protein Phosphatase Methylesterase 1	PPME1	2130	IC50	7.8	Biochemical
UDP-glucuronosyltransferase 1-9	UGT1A9	651739	IC50	8.9	Biochemical

## Detailed Experimental Protocols

To aid in the interpretation and potential replication of the findings, detailed experimental protocols for key assays in which **NCGC00188636** was identified as active are provided below.

### Cytochrome P450 2C19 Inhibition Assay (AID 1851)

**Assay Overview:** This biochemical assay was designed to identify inhibitors of the human cytochrome P450 2C19 (CYP2C19) enzyme. The assay utilizes a proluciferin substrate that is converted to luciferin by CYP2C19. The resulting luciferin is then detected via a luciferase-mediated luminescent signal. Inhibition of CYP2C19 leads to a decrease in luminescence.

**Protocol Summary:**

- 2  $\mu$ L of a solution containing the CYP2C19 isozyme and its corresponding proluciferin substrate were dispensed into the wells of a 1536-well plate.
- 23 nL of library compounds (at concentrations ranging from 0.24 nM to 40  $\mu$ M) or control inhibitors were added to the wells.
- The reaction was initiated by the addition of 2  $\mu$ L of a NADPH regeneration solution.
- The plate was incubated for 60 minutes at a temperature optimized for the specific isozyme.
- 4  $\mu$ L of a detection reagent containing luciferase was added to each well.
- After a 20-minute incubation, the luminescence was measured using a ViewLux microplate reader.
- The IC<sub>50</sub> values were calculated from the dose-response curves.

## Protein Phosphatase Methylesterase 1 Inhibition Assay (AID 2130)

**Assay Overview:** This fluorescence polarization-based primary biochemical high-throughput screening assay was developed to identify inhibitors of Protein Phosphatase Methylesterase 1 (PME-1).

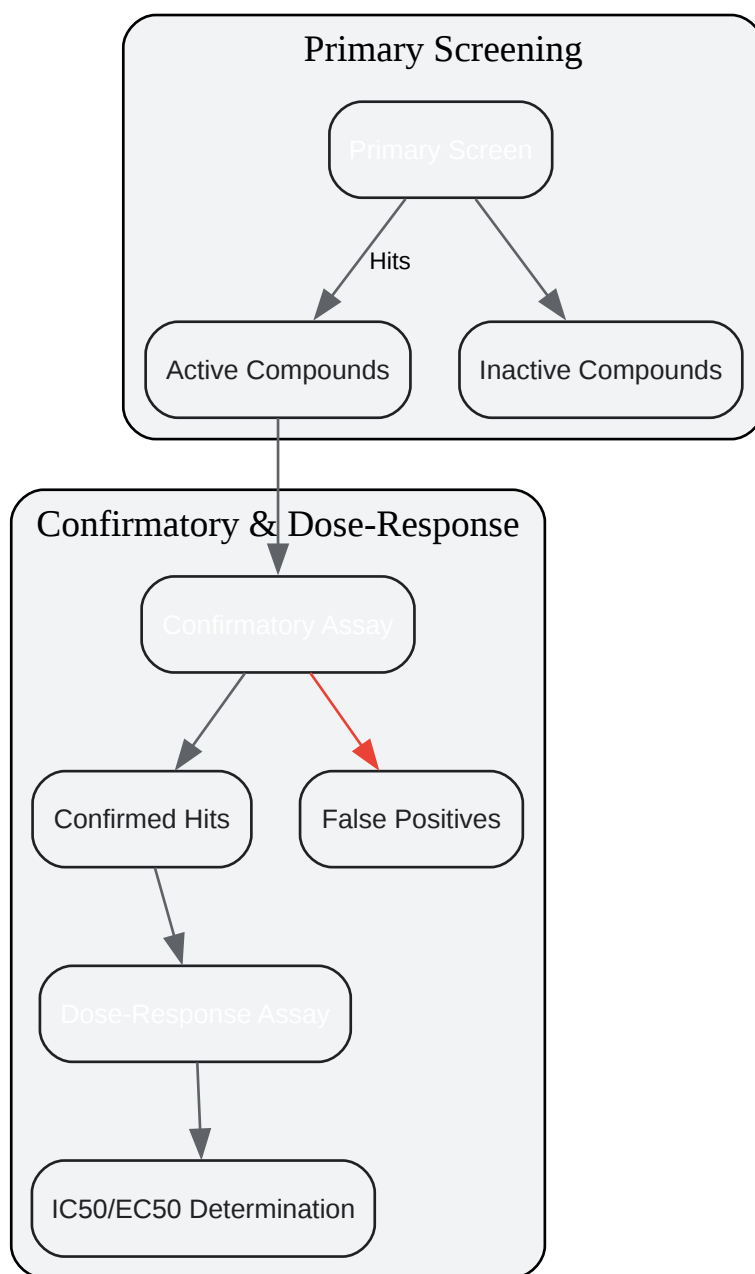
**Protocol Summary:**

- 4.0  $\mu$ L of assay buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic acid) containing 1.25  $\mu$ M of PME-1 protein was dispensed into 1536-well microtiter plates.

- 30 nL of test compound in DMSO (final concentration of 5.9  $\mu$ M) or DMSO alone was added to the appropriate wells and incubated for 30 minutes at 25°C.
- The assay was initiated by dispensing 1.0  $\mu$ L of 375 nM FP-Rh probe in assay buffer to all wells.
- Plates were centrifuged and incubated for 45 minutes at 25°C.
- Fluorescence polarization was measured on a Viewlux microplate reader with an excitation wavelength of 525 nm and an emission wavelength of 598 nm.

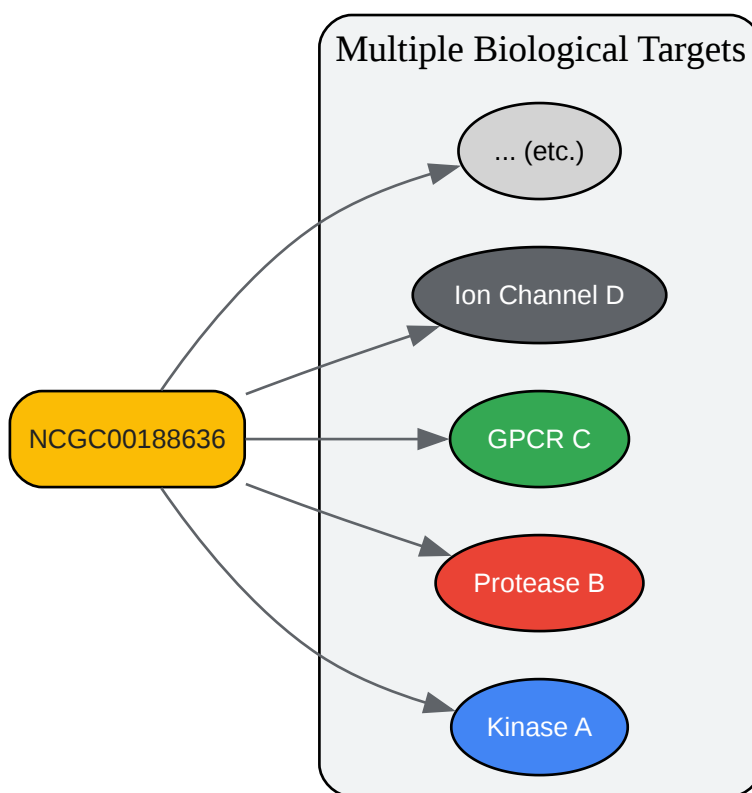
## Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow of a high-throughput screening campaign and the concept of a promiscuous compound.



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High-Throughput Screening (HTS) Workflow.



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Promiscuous Activity of **NCGC00188636**.

## Conclusion and Recommendations

The extensive bioactivity data available for **NCGC00188636** strongly suggests that it is a promiscuous compound with polypharmacological properties, rather than a selective inhibitor of a single target. Its activity across a diverse range of protein families, as evidenced by multiple confirmatory dose-response assays, highlights the challenges of interpreting data for such "frequent hitter" compounds.

For researchers who identify **NCGC00188636** as a hit in a screening campaign, the following recommendations are advised:

- Exercise Caution: Be aware of the compound's known promiscuity and the high likelihood of off-target effects.

- **Perform Orthogonal Assays:** Validate any observed activity using alternative assay formats that are less susceptible to artifacts (e.g., biophysical methods like Surface Plasmon Resonance or Isothermal Titration Calorimetry).
- **Conduct Selectivity Profiling:** If the compound shows promising potency against a target of interest, it is crucial to screen it against a panel of related and unrelated targets to assess its selectivity profile.
- **Consider as a Tool Compound with Caveats:** **NCGC00188636** may serve as a starting point for medicinal chemistry efforts to develop more potent and selective analogs. However, it should not be used as a selective chemical probe in its current form to interrogate the function of a specific biological target.

In summary, while **NCGC00188636** exhibits measurable activity against several targets, its promiscuous nature necessitates a cautious and thorough approach to the interpretation of any experimental results.

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